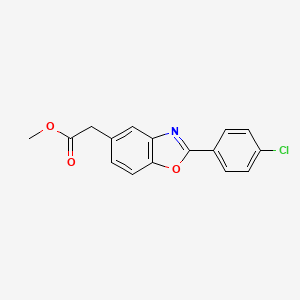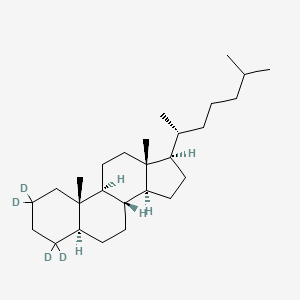
alpha-Cholestane-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Cholestane-d4 is a deuterated form of alpha-Cholestane, a saturated hydrocarbon steroid. It is often used as an internal standard in mass spectrometry due to its stable isotope labeling. The molecular formula of this compound is C27H44D4, and it has a molecular weight of 376.69 .
Mécanisme D'action
Target of Action
As a deuterium-labeled compound, it is often used as a tracer in drug development processes .
Mode of Action
Deuterium-labeled compounds like alpha-cholestane-d4 are often used as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
The incorporation of stable heavy isotopes like deuterium into drug molecules can affect their pharmacokinetic and metabolic profiles .
Pharmacokinetics
The use of deuterium in drug molecules can potentially affect their pharmacokinetic profiles .
Result of Action
The use of deuterium-labeled compounds can provide valuable insights into the metabolic and pharmacokinetic profiles of drugs .
Action Environment
The use of deuterium-labeled compounds can provide valuable insights into the metabolic and pharmacokinetic profiles of drugs under various environmental conditions .
Méthodes De Préparation
Alpha-Cholestane-d4 can be synthesized through several methods. One common approach involves the deuteration of alpha-Cholestane. This process typically includes the exchange of hydrogen atoms with deuterium atoms using deuterium gas or deuterated solvents under specific reaction conditions. Industrial production methods may involve the use of catalysts to facilitate the deuteration process, ensuring high yield and purity .
Analyse Des Réactions Chimiques
Alpha-Cholestane-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cholestanone or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Alpha-Cholestane-d4 is widely used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometry for the quantification of steroids and other compounds.
Biology: Used in metabolic studies to trace the pathways of steroid metabolism.
Medicine: Employed in pharmacokinetic studies to understand the distribution and metabolism of steroid-based drugs.
Industry: Utilized in quality control processes to ensure the accuracy and precision of analytical methods .
Comparaison Avec Des Composés Similaires
Alpha-Cholestane-d4 is unique due to its deuterium labeling, which distinguishes it from non-deuterated alpha-Cholestane. Similar compounds include:
Alpha-Cholestane: The non-deuterated form, used in similar applications but without the isotope labeling.
Cholestane-3β,5α,6β-triol: Another derivative used in biological studies for its cytotoxic properties.
Cholestane-3β,6β-diacetoxy-5α-cholestan-5-ol: A compound used in binding affinity studies with human serum albumin
This compound’s stable isotope labeling makes it particularly valuable in analytical chemistry, providing more accurate and reliable results compared to its non-deuterated counterparts.
Propriétés
IUPAC Name |
(5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21-,22+,23-,24+,25+,26+,27-/m1/s1/i7D2,11D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIAYQZJNBULGD-ZMFVDLGJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C(C1)([2H])[2H])CC[C@@H]4[C@H](C)CCCC(C)C)C)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
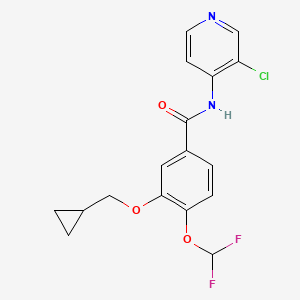

![N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine](/img/structure/B586832.png)
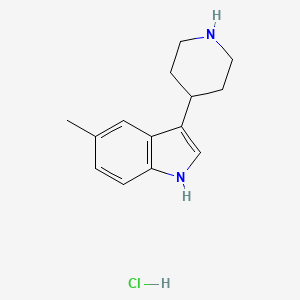
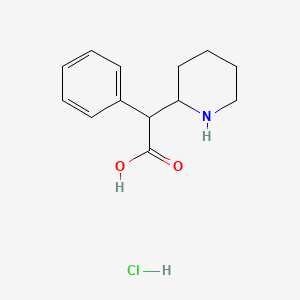

![N-[2-[6-(Benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide-d4](/img/structure/B586842.png)
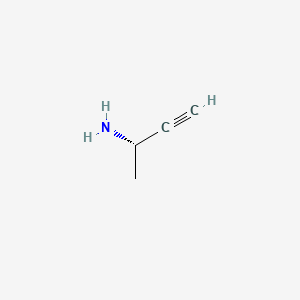
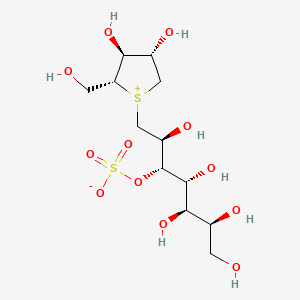
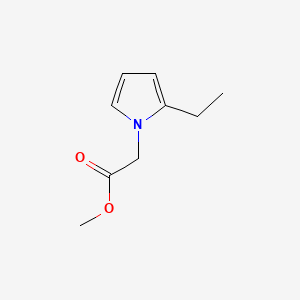
![N-[(2S)-1-[[(3S,6R,9R,12R,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide](/img/structure/B586848.png)
